2,3-Dihydro-1,4-oxathiine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

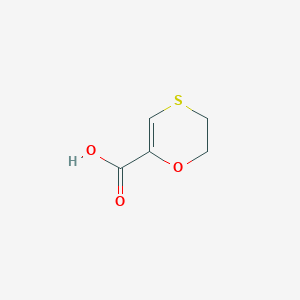

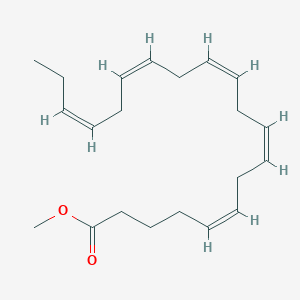

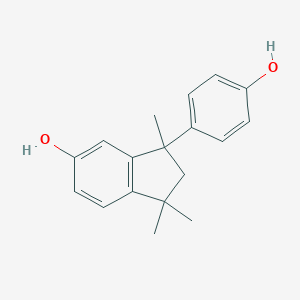

“2,3-Dihydro-1,4-oxathiine-6-carboxylic acid” is an organic compound . It is an anilide, a class of organic heterocyclic compounds derived from oxoacids . The compound is obtained by the formal condensation of the amino group of aniline with the carboxy group of 2-methyl-5,6-dihydro-4,4-dioxo-1,4-oxathiine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-oxathiine-6-carboxylic acid” can be represented by the linear formula C6H8O3S . The InChI code for the compound is 1S/C6H8O3S/c1-4-5 (6 (7)8)10-3-2-9-4/h2-3H2,1H3, (H,7,8) .Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dihydro-1,4-oxathiine-6-carboxylic acid” is 160.19 .科学的研究の応用

Synthesis and Fungicidal Activity

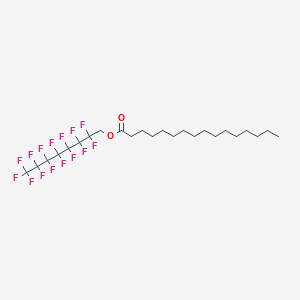

The scientific research applications of 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid derivatives have been explored in various fields. For instance, derivatives such as trifluoromethylated dihydro-1,4-oxathiin carboxanilides have been synthesized and shown to possess significant fungicidal activity against common plant diseases. This indicates their potential application in developing new agrochemical fungicides to protect crops from fungal infections (Nam et al., 2001).

Material Science and Biochemistry Applications

Moreover, certain derivatives of 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid, like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), have been found to be useful in material science and biochemistry. TOAC is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, effective as a β-turn and 310/α-helix inducer in peptides, and serves as a relatively rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Ring Opening and Chemical Transformations

The ring-opening reactions of dihydro-1,4-oxathiins have been extensively studied, revealing that acid hydrolysis can lead to various chemically interesting compounds. These reactions are crucial for understanding the reactivity and potential applications of dihydro-1,4-oxathiin derivatives in synthesizing more complex molecules (Corbeil et al., 1973).

Coordination Chemistry and Magnetic Studies

In coordination chemistry, 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid derivatives have been utilized to construct novel lanthanide-organic frameworks. These frameworks exhibit unique architectures and have potential applications in materials science, particularly due to their magnetic properties (Liu et al., 2009).

特性

IUPAC Name |

2,3-dihydro-1,4-oxathiine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S/c6-5(7)4-3-9-2-1-8-4/h3H,1-2H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMYDHIQFHUAPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423679 |

Source

|

| Record name | 1,4-Oxathiin-2-carboxylicacid, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid | |

CAS RN |

115595-71-6 |

Source

|

| Record name | 1,4-Oxathiin-2-carboxylicacid, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

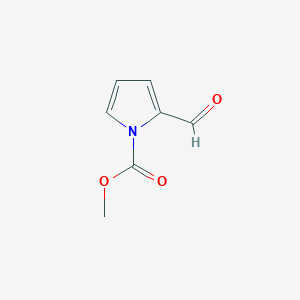

![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)

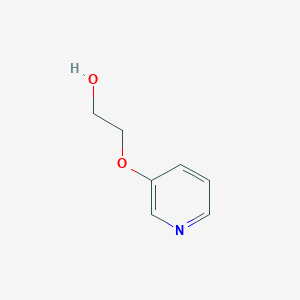

![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)